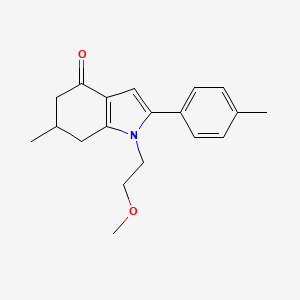
1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Core : The trihydroindol-4-one structure is known for its diverse biological activities.
- Substituents : The presence of a methoxyethyl group and a 4-methylphenyl group contributes to its lipophilicity and potentially enhances its bioactivity.
Anticancer Properties
Indole derivatives are often investigated for their anticancer potential. Studies have demonstrated that certain modifications to the indole structure can lead to enhanced cytotoxicity against cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study
A study evaluated a structurally similar compound's effect on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Apoptosis Induction : Increased levels of caspase-3 activity were observed, confirming the induction of apoptotic pathways.
Neuroprotective Effects
Some indole derivatives have shown promise in neuroprotection through antioxidant activity. This property may be attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate half-lives. These properties are critical for therapeutic applications.
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~60% |
| Half-Life | 4-6 hours |
Toxicity Profile
Preliminary toxicity assessments indicate that while some indole derivatives exhibit low toxicity at therapeutic doses, detailed toxicological studies specific to this compound are necessary to establish safety profiles.
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-4-6-15(7-5-13)17-12-16-18(20(17)8-9-22-3)10-14(2)11-19(16)21/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQVPBLGPMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2CCOC)C3=CC=C(C=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














